molecular formula C29H32ClN7O B128462 伊马替尼盐酸盐 CAS No. 862366-25-4

伊马替尼盐酸盐

货号 B128462
CAS 编号: 862366-25-4
分子量: 530.1 g/mol
InChI 键: JWOCADZZAHSVDR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imatinib hydrochloride, also known as Gleevec, is a tyrosine kinase inhibitor used to treat certain types of leukemia (blood cancer), bone marrow disorders, and skin cancer. It is also used to treat certain tumors of the stomach and digestive system . Imatinib works by interfering with the growth of some cancer cells .


Synthesis Analysis

The synthesis of Imatinib involves a classical convergent approach. The process has been optimized to overcome certain problematic steps, save time and labor, and provide a very high yield and purity . The synthesis involves the coupling of amine and carboxylic acid precursors using N, N’-carbonyldiimidazole (CDI) as a condensing agent .


Molecular Structure Analysis

The molecular structure of Imatinib has been analyzed using density functional theory calculations of rotation potentials along single bonds and by analyzing crystal structures of Imatinib-containing compounds . The molecule of Imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions .


Physical And Chemical Properties Analysis

Imatinib is a small molecule with a molecular weight of 493.6027 and a chemical formula of C29H31N7O . It is used alone or together with other medicines to treat different types of cancer or bone marrow conditions .

科学研究应用

1. 作用机制和耐药性

伊马替尼是一种 Bcr-Abl 酪氨酸激酶抑制剂,在慢性粒细胞白血病 (CML) 治疗中非常有效。它靶向 Bcr-Abl 激酶结构域突变体,这些突变体导致 CML 中获得的伊马替尼耐药性 (O'hare 等人,2005)。另一项研究讨论了对伊马替尼耐药的机制,重点关注 BCR-ABL 基因扩增和突变 (Gambacorti-Passerini 等人,2003)。伊马替尼对具有活化的 c-ABL、c-KIT 或 PDGFR 的肿瘤有效,用于费城染色体阳性 (Ph 阳性) 白血病和其他疾病 (Savage 和 Antman,2002)。

2. 转运和细胞相互作用

对伊马替尼在细胞中主动转运的研究提供了对该药物耐药机制的见解。它由人有机阳离子转运蛋白 1 (hOCT1) 和 MDR1 (ABCB1) 转运蛋白介导 (Thomas 等人,2004)。另一项研究表明伊马替尼在体外对正常 CD34+ 祖细胞的抑制作用,表明它对正常造血干细胞和祖细胞有显着影响 (Bartolović 等人,2004)。

3. 药代动力学和药物相互作用

伊马替尼的药代动力学表明它被很好地吸收,主要通过胆汁以代谢产物形式消除。它的代谢主要涉及细胞色素 P450 3A4 或 CYP3A5 (Peng、Lloyd 和 Schran,2005)。白血病细胞中 P-糖蛋白介导的药物外排代表了对伊马替尼治疗的耐药机制 (Illmer 等人,2004)。对伊马替尼和圣约翰草相互作用的研究揭示了调节 CYP3A4 活性的草药或药物对伊马替尼药代动力学的影响 (Frye 等人,2004)。

4. 神经保护和其他应用的潜力

伊马替尼显着改善了脊髓损伤后的功能性结果,表明它具有神经保护作用,而不是神经修复作用 (Abrams 等人,2012)。此外,伊马替尼诱导细胞自噬,这是一种细胞降解机制,可能代表伊马替尼诱导癌细胞生长停滞的另一种机制 (Ertmer 等人,2007)。

5. 分子相互作用和药物设计

对含伊马替尼化合物的晶体结构中的分子间相互作用的研究有助于了解其结合和功效 (Vologzhanina、Ushakov 和 Korlyukov,2020)。伊马替尼光活化笼型前药的设计和合成允许对其活化进行空间和时间控制 (Zindler 等人,2015)。

作用机制

Imatinib works by stopping the Bcr-Abl tyrosine-kinase. This can slow growth or result in programmed cell death of certain types of cancer cells .

属性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O.ClH/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOCADZZAHSVDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib hydrochloride

Synthesis routes and methods I

Procedure details

In another embodiment, the invention encompasses processes for preparing imatinib mesylate comprising: (a) condensing N-(2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine and 4-(4-methylpiperazin-1-yl-methyl)benzoyl chloride dihydrochloride in the presence of a solvent to obtain imatinib hydrochloride; (b) combining the imatinib hydrochloride with a base to obtain imatinib base; and (c) combining the imatinib base with methanesulfonic acid to obtain imatinib mesylate, wherein the solvent is not an organic solvent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methyl-5-aminophenyl-4-(3-pyridyl)-2-pyrimidine-amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Aqueous hydrochloric acid (0.99 g of 37%) is added to a solution of 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide (4.94 g, 10 mmol) in ethanol (20 mL). The solution is evaporated to dryness under reduced pressure and the resulting residue is re-crystallized from ethanol-ethylacetate. The product is filtered-off and re-crystallized from isopropanol to afford, after filtering and drying, 4-[(4-methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-benzamide, hydrochloride as a pale-yellow crystalline solid, having the following analytical properties: Analysis found: C, 65.27; H, 6.07; N, 18.19; Cl, 6.55%; H2O, 0.56%. Calculated for C29H32N7OCl-0.17 H2O: C, 65.33; H, 6.11; N, 18.39; Cl, 6.65%; H2O, 0.57%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imatinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Imatinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Imatinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Imatinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Imatinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Imatinib hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。